![molecular formula C16H11FN2O2 B1340347 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 926237-30-1](/img/structure/B1340347.png)
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Pyrazole derivatives have been extensively studied for their potential as therapeutic agents, including as inhibitors of various enzymes and receptors. The presence of a fluorophenyl group in the compound suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the compound's binding affinity to biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, a related compound, the synthesis was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product with a 63% yield . This method could potentially be adapted for the synthesis of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid by using appropriate starting materials.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction. For instance, the molecular structure of a similar compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was determined using single-crystal X-ray diffraction, and the results were supported by computational methods like Hartree–Fock and density functional theory . These techniques could be employed to analyze the molecular structure of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid, providing insights into its geometry and electronic properties.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, which can be utilized to modify their chemical structure and, consequently, their biological activity. The reactivity of the pyrazole ring and the substituents attached to it can be explored through experimental and theoretical methods to understand the compound's behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as drugs. These properties can be influenced by the nature of the substituents on the pyrazole ring. For example, the introduction of a fluorine atom can affect the lipophilicity and metabolic stability of the compound, as seen in the case of a 5-lipoxygenase inhibitor, where the replacement of a methoxy group with a less lipophilic group led to improved bioavailability and toxicological profile . Similar studies could be conducted on 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid to determine its suitability for drug development.
Scientific Research Applications
COX-2 Inhibitors Synthesis
The compound has been utilized in the synthesis of various derivatives for potential use as COX-2 inhibitors, a key target in anti-inflammatory and cancer therapies. Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives, showcasing the versatility of this template in generating compounds with good selectivity for COX-2 over COX-1, indicating potential therapeutic applications in inflammation and cancer (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Antibacterial Activity
Research into the antibacterial properties of derivatives has yielded promising results. Rai et al. (2009) reported the synthesis of novel oxadiazoles showing significant antibacterial activity against common pathogens, with one compound displaying notable efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Structural Characterization
The structural characterization of pyrazole compounds has been a focus of study, providing insight into the molecular configurations that contribute to their bioactivity. Loh et al. (2013) detailed the X-ray single crystal structure determination of several pyrazole compounds, aiding in understanding the relationship between structure and function (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Molecular Docking Studies
Molecular docking studies have been utilized to evaluate the potential of pyrazole derivatives as antimicrobial and antitubercular agents. Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and conducted docking simulations to assess their potential as antimicrobial and antitubercular agents, showing some compounds to possess significant activity (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Antitumor Activity
The antitumor activities of pyrazole derivatives have been explored, with some compounds showing promising results in inhibiting cancer cell proliferation. El-Zahar et al. (2011) synthesized a series of pyrazole pyrimidine derivatives and evaluated their cytotoxic activity against liver carcinoma cell lines, indicating potential for cancer therapy (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Safety And Hazards
properties
IUPAC Name |
4-[5-(4-fluorophenyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-5-1-11(2-6-13)15-9-10-18-19(15)14-7-3-12(4-8-14)16(20)21/h1-10H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBYSXSSQFFRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2C3=CC=C(C=C3)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

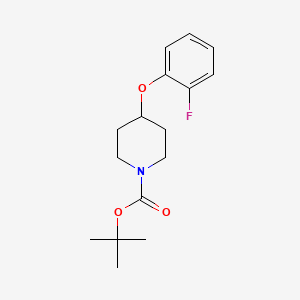
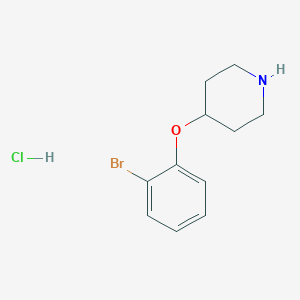
![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)
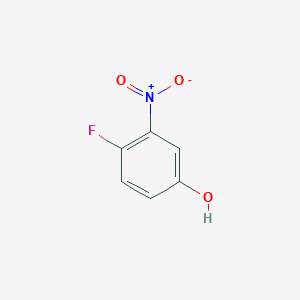
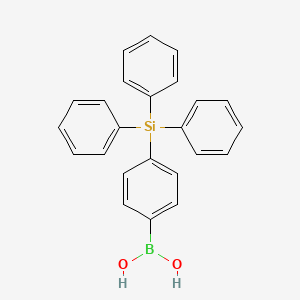
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)
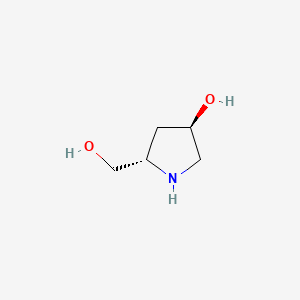
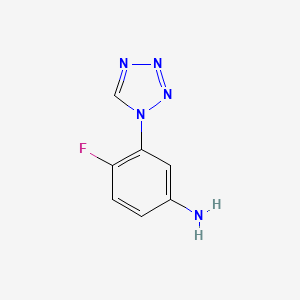
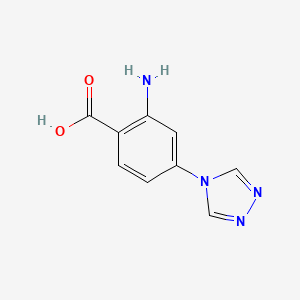
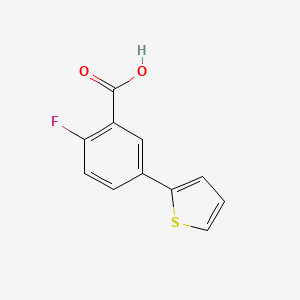
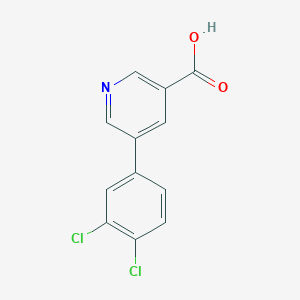
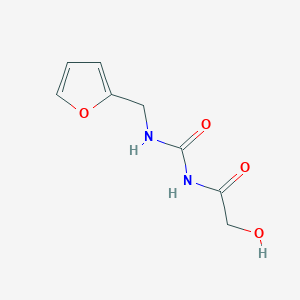
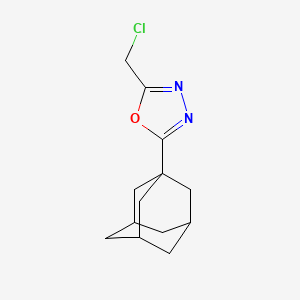
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)